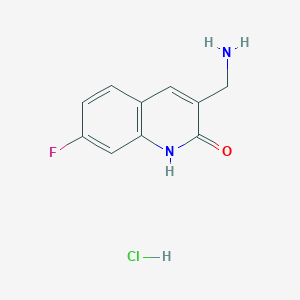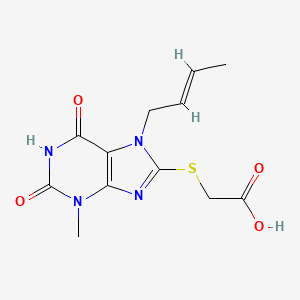
2-(4-chlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O3S2 and its molecular weight is 474.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activities
Studies on compounds with structural similarities show significant antimicrobial and anticancer activities. For example, derivatives synthesized and evaluated for in vitro antimicrobial and anticancer activities have shown compounds with remarkable antimicrobial activity comparable to standard drugs and good anticancer activity among synthesized compounds, albeit lower active than standard drugs (Mehta et al., 2019). This suggests the potential for these compounds to be developed as leads for rational drug designing for antimicrobial and anticancer molecules.
Antihistamine Agents
Derivatives have also been synthesized for their in vivo H1-antihistaminic activity, indicating significant protection from histamine-induced bronchospasm in experimental models. Some compounds emerged as potent candidates with negligible sedation compared to standard antihistamines, suggesting their utility as lead molecules for further development (Alagarsamy et al., 2014).
Antitumor Activity
Further, novel series of derivatives were designed and synthesized, evaluated for their in vitro antitumor activity, revealing compounds with broad spectrum antitumor activity. These compounds were significantly more potent compared to positive controls, indicating their potential in cancer treatment (Al-Suwaidan et al., 2016).
Antimalarial and Cytotoxic Agents
Another novel series of derivatives synthesized showed potential antimalarial and anticancer activities, with specific derivatives being highlighted as promising candidates for further investigation (Ramírez et al., 2020).
Antioxidant, Antimicrobial, and Toxic Properties
Moreover, the synthesis of novel derivatives has led to the identification of compounds with notable antioxidant, antimicrobial, and less toxic properties, indicating their significance in the development of safer pharmaceutical agents (Al-Khazragie et al., 2022).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c22-15-7-9-16(10-8-15)29-12-18(27)23-20-24-25-21(31-20)30-13-19(28)26-11-3-5-14-4-1-2-6-17(14)26/h1-2,4,6-10H,3,5,11-13H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNUVKSCWKGFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
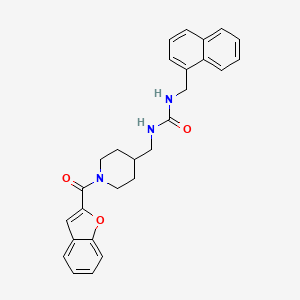
![7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2838739.png)
![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride](/img/structure/B2838740.png)
![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2838745.png)
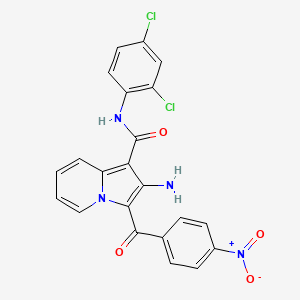
![(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2838748.png)

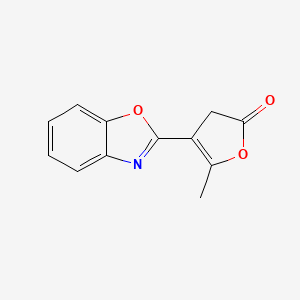
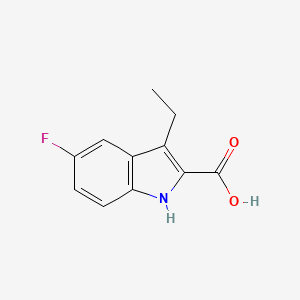
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)
